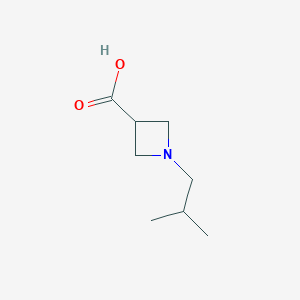
2-(4-methylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N. It features a four-membered azetidine ring substituted with a 4-methylphenyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another approach is the one-pot synthesis of azetidines from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Azetidines can also be synthesized via intramolecular amination of organoboronates, which involves a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method is favored for its efficiency and ability to produce azetidines in high yields under mild conditions.
Electrocatalytic Hydroamination: This technique merges cobalt catalysis and electricity to enable regioselective C-N bond formation, providing azetidines in good yields.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.
Reduction: Reduction of azetidines typically yields the corresponding amines.
Substitution: Azetidines are prone to nucleophilic substitution reactions due to the ring strain and the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include peroxides and oxygen.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often used for reduction.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Azetidinones: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Azetidines: Produced via nucleophilic substitution.
科学的研究の応用
2-(4-Methylphenyl)azetidine has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(4-methylphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates reactions that lead to the formation of reactive intermediates, which can interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Azetidine: The parent compound, which lacks the 4-methylphenyl substitution.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 2-(4-Methylphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential bioactivity compared to other azetidines and related compounds .
特性
CAS番号 |
1270471-80-1 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



